3,4,5-trimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide - 941978-89-8

3,4,5-trimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

Catalog Number: EVT-3124031
CAS Number: 941978-89-8
Molecular Formula: C21H24N2O5
Molecular Weight: 384.432
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(2-Formylfuro[3,2-c]pyridin-4-yl)benzamide (8a) [] * Compound Description: This compound is a furo[3,2-c]pyridine chalcone derivative investigated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. It exhibited moderate activity compared to the standard drug Ciprofloxacin. [] * Relevance: This compound shares a similar core structure with 3,4,5-trimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide, featuring a benzamide group linked to a heterocyclic ring. Both compounds belong to a broader class of heterocyclic benzamide derivatives.

2. N-(2-((E)-3-(2-Methoxyphenyl)-3-oxoprop-1-enyl)furo[3,2-c]pyridin-4-yl)benzamide (8b) [] * Compound Description: This compound is another furo[3,2-c]pyridine chalcone derivative studied for its antibacterial activity. It demonstrated high activity, comparable to Ciprofloxacin, against the tested bacterial strains. [] * Relevance: Similar to 3,4,5-trimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide, this compound possesses a benzamide moiety connected to a heterocyclic system. This structural similarity places them in the same class of heterocyclic benzamide derivatives, emphasizing their potential as antibacterial agents.

3. N-(2-((E)-3-(4-Methoxyphenyl)-3-oxoprop-1-enyl)furo[3,2-c]pyridin-4-yl)benzamide (8c) [] * Compound Description: This furo[3,2-c]pyridine chalcone derivative exhibited potent antibacterial activity, equivalent to Ciprofloxacin, against the tested bacterial strains. [] * Relevance: The presence of the benzamide group attached to a heterocyclic ring, similar to 3,4,5-trimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide, classifies this compound within the same group of heterocyclic benzamide derivatives. This structural similarity highlights the potential of these compounds in developing antibacterial agents.

4. N-(2-((E)-3-(3,4,5-Trimethoxyphenyl)-3-oxoprop-1-enyl)furo[3,2-c]pyridin-4-yl)benzamide (8d) [] * Compound Description: This furo[3,2-c]pyridine chalcone derivative demonstrated potent antibacterial activity, comparable to Ciprofloxacin, against the tested bacterial strains. [] * Relevance: This compound shares a striking resemblance with 3,4,5-trimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide, featuring both a benzamide moiety and a 3,4,5-trimethoxyphenyl group. This strong structural similarity underscores their shared chemical features and potential for similar biological activity.

5. N-(2-((E)-3-(3-Bromophenyl)-3-oxoprop-1-enyl)furo[3,2-c]pyridin-4-yl)benzamide (8e) [] * Compound Description: This furo[3,2-c]pyridine chalcone derivative exhibited minimal activity against the tested pathogenic bacteria. [] * Relevance: Similar to 3,4,5-trimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide, this compound incorporates a benzamide group linked to a heterocyclic system. This shared structural feature emphasizes their commonalities as heterocyclic benzamide derivatives, despite their differing antibacterial potency.

6. N-(2-((E)-3-(4-Bromophenyl)-3-oxoprop-1-enyl)furo[3,2-c]pyridin-4-yl)benzamide (8f) [] * Compound Description: This furo[3,2-c]pyridine chalcone derivative showed limited activity against the tested pathogenic organisms. [] * Relevance: Sharing the core structure of a benzamide group attached to a heterocyclic ring with 3,4,5-trimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide, this compound falls under the same category of heterocyclic benzamide derivatives, despite exhibiting lower antibacterial efficacy.

7. N-(2-((E)-3-(3-Bromo-4-fluorophenyl)-3-oxoprop-1-enyl)furo[3,2-c]pyridin-4-yl)benzamide (8g) [] * Compound Description: This compound is a furo[3,2-c]pyridine chalcone derivative, demonstrating moderate antibacterial activity against the tested bacterial strains, though less potent than Ciprofloxacin. [] * Relevance: Like 3,4,5-trimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide, this compound incorporates a benzamide group connected to a heterocyclic ring. This shared structural element categorizes them as heterocyclic benzamide derivatives, highlighting their potential as lead compounds for developing antibacterial agents.

8. 3-(5,6,7-Trimethoxy-4-oxo-4H-chromen-2-yl)-N-(3,4,5-trimethoxyphenyl)benzamide (TMS-TMF-4f) [] * Compound Description: This compound exhibits significant anti-proliferative activity against human cancer cells, particularly cervical cancer cells (HeLa and CaSki). It induces apoptosis through various mechanisms, including caspase activation, Bcl-2 family protein regulation, and STAT3 inactivation. [] * Relevance: Both TMS-TMF-4f and 3,4,5-trimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide share a crucial structural feature: a benzamide group connected to a 3,4,5-trimethoxyphenyl ring. This shared moiety highlights a potential structure-activity relationship, suggesting that the 3,4,5-trimethoxyphenyl group might play a role in their respective biological activities.

9. (2E)-3-(3,4,5-Trimethoxy-phenyl)-1-(3,6,7-trimethyl-1,4-dioxy-quinoxalin-2-yl)-propenone [] * Compound Description: This compound demonstrates potent leishmanicidal activity against Leishmania amazonensis amastigotes in both axenic cultures and infected murine macrophages. It shows a favorable selectivity index, being significantly more active against the parasite than mammalian cells. [] * Relevance: This compound and 3,4,5-trimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide share a key structural element: a 3,4,5-trimethoxyphenyl group. While the core structures differ, the presence of this common substituent suggests a potential for similar pharmacological properties and highlights the importance of this group in their biological activities.

10. 4-[(4-Methylpiperazin-1-yl)methyl]-N-[3-[[6-oxo-5-(3,4,5-trimethoxyphenyl)-1H-pyrazin-3-yl]methyl]phenyl]benzamide (Compound 5) [] * Compound Description: This potent and selective type II inhibitor targets platelet-derived growth factor receptor beta (PDGFRβ) by binding to its DFG-out conformation. It demonstrates high efficacy in inhibiting PDGFRβ activity. [] * Relevance: This compound and 3,4,5-trimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide share a striking structural similarity, both incorporating a benzamide moiety linked to a 3,4,5-trimethoxyphenyl group through a spacer. This strong structural resemblance suggests potential similarities in their binding interactions and emphasizes the importance of this specific structural motif for their respective biological activities.

11. N-[3-(1H-Benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-tris(ethyloxy)-benzamide (SANT-2) []* Compound Description: This compound acts as a potent antagonist of the Smoothened receptor (Smo), a key component of the Hedgehog signaling pathway. It effectively inhibits Smo activity and downstream Hedgehog signaling. [] * Relevance: While structurally distinct from 3,4,5-trimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide, SANT-2 shares a critical functional element: it is a benzamide derivative that interacts with a specific biological target. This emphasizes the versatility of the benzamide scaffold in drug discovery and its potential to modulate diverse biological pathways.

Properties

CAS Number

941978-89-8

Product Name

3,4,5-trimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

IUPAC Name

3,4,5-trimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

Molecular Formula

C21H24N2O5

Molecular Weight

384.432

InChI

InChI=1S/C21H24N2O5/c1-26-17-11-14(12-18(27-2)20(17)28-3)21(25)22-15-7-6-8-16(13-15)23-10-5-4-9-19(23)24/h6-8,11-13H,4-5,9-10H2,1-3H3,(H,22,25)

InChI Key

RDWRUIDHPSQTPW-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.